molecular formula C10H10ClNO5 B1405303 (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid CAS No. 17447-33-5

(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid

Cat. No.: B1405303
CAS No.: 17447-33-5
M. Wt: 259.64 g/mol
InChI Key: HTYXHPJKEKGNAG-HTQZYQBOSA-N
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Description

(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a carbamoyl group, and two hydroxyl groups attached to a propanoic acid backbone. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.

    Carbamoylation: The chlorophenyl intermediate is then reacted with a suitable carbamoylating agent to form the chlorophenyl carbamoyl derivative.

    Hydroxylation: The final step involves the introduction of hydroxyl groups at the appropriate positions on the propanoic acid backbone. This can be achieved through various hydroxylation reactions, such as epoxidation followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbamoyl group may produce primary or secondary amines.

Scientific Research Applications

(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or binding to receptor sites to induce a biological response.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid: The enantiomer of the compound with different stereochemistry.

    (2R,3R)-3-[(2-bromophenyl)carbamoyl]-2,3-dihydroxypropanoic acid: A similar compound with a bromine atom instead of chlorine.

    (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxybutanoic acid: A compound with an additional carbon in the backbone.

Uniqueness

The uniqueness of (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid lies in its specific stereochemistry and the presence of both hydroxyl and carbamoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R,3R)-4-(2-chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c11-5-3-1-2-4-6(5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYXHPJKEKGNAG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)[C@@H]([C@H](C(=O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid

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